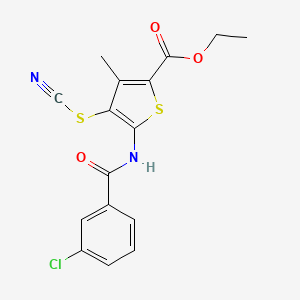

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a substituted benzamido group at the 5-position, a methyl group at the 3-position, and a thiocyanate moiety at the 4-position of the thiophene ring. Its molecular formula is C₁₆H₁₄ClN₃O₃S₂, with a molecular weight of 386.88 g/mol .

Properties

IUPAC Name |

ethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-3-22-16(21)13-9(2)12(23-8-18)15(24-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHKZSVUQRHFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Chemical Formula: CHClNOS

Molecular Weight: 355.87 g/mol

IUPAC Name: Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Structure Overview

The compound features a thiophene ring substituted with a carboxylate and a chlorobenzamide moiety, contributing to its unique chemical properties.

- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the thiophene ring is often associated with anti-proliferative activity against tumor cells by inducing apoptosis through intrinsic pathways.

- Antimicrobial Properties: The chlorobenzamide group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects: Thiophenes have been linked to the inhibition of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Studies

-

Study on Cytotoxicity: A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against human cancer cell lines. The results showed significant inhibition of cell growth, particularly in breast and lung cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 20.0 -

Antimicrobial Testing: Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacteria MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Salmonella typhimurium 8

Pharmacological Profiling

Recent pharmacological studies have highlighted the following activities associated with this compound:

- Apoptotic Induction: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, preventing further proliferation.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound demonstrates promising bioactivity, it also requires careful evaluation of its safety profile in vivo. Studies are ongoing to determine its therapeutic index.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related thiophene derivatives:

Key Observations :

- Triacetoxy substituents in benzo[b]thiophene derivatives (e.g., ) increase polarity and solubility in polar solvents compared to thiocyanate-containing analogs.

Physicochemical Properties

Notes:

- The thiocyanate group in the target compound may confer higher thermal stability but lower aqueous solubility compared to acetate-substituted analogs .

- CBR-5884’s solubility in DMSO/DMF aligns with its use in biological assays .

Crystallographic and Hydrogen-Bonding Analysis

- The thiocyanate group participates in C–H···N and N–H···S hydrogen bonds, forming supramolecular networks critical for crystal stability .

- In contrast, acetoxy-substituted thiophenes (e.g., ) exhibit stronger C=O···H–C interactions due to their ester and acetate groups.

- Structure validation tools (e.g., SHELXL ) are essential for confirming the stereochemistry of such complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.